molecular formula C4H10Br2NiO2 B1588739 Nibr2(dme) CAS No. 28923-39-9

Nibr2(dme)

Cat. No. B1588739
CAS RN: 28923-39-9
M. Wt: 308.62 g/mol
InChI Key: VHSVJTYBTJCDFL-UHFFFAOYSA-L
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Description

NiBr2(DME), also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a nickel-based catalyst . It is used in the preparation of poly(3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This process facilitates good control over the molecular weight of the conjugating polymer .


Synthesis Analysis

NiBr2(DME) can be synthesized from NiBr2 and 1,2-dimethoxyethane in a one-step reaction . The reaction involves dissolving NiCl2 in a mixture of methanol and trimethyl orthoformate, followed by filtration to remove unreacted NiCl2 . The resulting green gel is dissolved in minimal methanol and added to 300mL DME . The solution is refluxed and stirred overnight, resulting in a yellow powder of [NiCl2(DME)] .


Molecular Structure Analysis

The linear formula for NiBr2(DME) is NiBr2 · CH3OCH2CH2OCH3 . It has a molecular weight of 308.62 .


Chemical Reactions Analysis

NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .


Physical And Chemical Properties Analysis

NiBr2(DME) is a powder form substance . It has a peach color and is sensitive to moisture . It has a melting point of 186-188 °C .

Scientific Research Applications

1. Complex Formation and Crystal Structure Analysis

  • NiBr2(DME) reacts with various ligands to form complexes, which are often characterized by crystal structure analysis. For instance, its reaction with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine forms an α-diimine nickel(II) complex of the NiL2X2 type, offering insights into structural properties of such compounds (Li, Yap, Scott, & Woo, 2001).

2. Synthesis of Nickel(II) Complexes

3. Pincer Pyridine Dicarbene Complexes

  • NiBr2(DME) is a precursor in forming pincer pyridine dicarbene complexes of nickel. These studies reveal unusual ring opening in coordinated imidazol-2-ylidene, which is significant for understanding the chemistry of nickel complexes (Pugh, Boyle, & Danopoulos, 2008).

4. Novel Chiral and Achiral Pentacoordinated Nickel(II) PNP Pincer Complexes

  • Treatment of NiBr2(DME) with specific ligands yields novel neutral pentacoordinate complexes. This research contributes to the understanding of coordination chemistry and potential applications in catalysis (Benito-Garagorri, Mereiter, & Kirchner, 2006).

5. Mechanochemistry in Synthesizing Metal Complexes

  • NiBr2(DME) has been used in mechanochemical approaches to synthesize nickel(II) and cobalt(II) complexes. This solvent-free method offers an efficient and environmentally friendly synthesis pathway (Gomes, Gomes, & Duarte, 2014).

6. Ethylene Polymerization

  • NiBr2(DME) based catalysts have been investigated for their application in ethylene polymerization. This research is crucial for advancing polymer production technologies (Lee & Ko, 2018).

7. Highly Branched Polyethylene Elastomers

  • NiBr2(DME) is involved in producing mono and di-nuclear complexes used as catalysts for polymerizing ethylene. These complexes yield highly branched and ultra-high molecular weight polyethylenes with notable mechanical properties (Vignesh, Zhang, Ma, Liang, & Sun, 2020).

8. Homoleptic Group 10 Aryloxides

  • Reactions involving NiBr2(DME) have led to the isolation of homoleptic group 10 aryloxides. These molecules contribute to understanding the coordination chemistry of nickel and palladium (Cámpora, Reyes, & Mereiter, 2002).

9. Fast Norbornene Polymerization

Safety And Hazards

NiBr2(DME) is classified as dangerous . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

dibromonickel;1,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVJTYBTJCDFL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2NiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nibr2(dme)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
698
Citations
F Li, GPA Yap, SL Scott, SI Woo - Transition Metal Chemistry, 2001 - Springer
NiBr 2 (DME) (DME = ethylene glycol dimethyl ether) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio in CH 2 Cl 2 to give NiBr 2 (L) and [NiBrL 2 ]Br · …
Number of citations: 4 link.springer.com
CJ Thoman, TD Habeeb, M Huhn… - The Journal of …, 1989 - ACS Publications
… The nickel reagent was prepared by mixing NiBr2-DME with 2 equiv of Ph3P and 2 equiv of … ) was allowed to react with the nickelreagent prepared from NiBr2-DME (0.97 g, 4.4 mmol), …
Number of citations: 35 pubs.acs.org
Y Deng, Y Meng, Q Yang, Z Liu, R Fan… - Advanced Synthesis …, 2023 - Wiley Online Library
The enantioselective reductive coupling of oxabenzonorbornadiene with vinyl bromide is developed with earth‐abundant nickel catalyst with copper as Lewis acid co‐catalyst. The …
Number of citations: 1 onlinelibrary.wiley.com
PF Yang, W Shu - Angewandte Chemie, 2022 - Wiley Online Library
… Surprisingly, the use of CoI2 instead of NiBr2·DME as catalyst precursor in the presence of L8 in 2-methyl-2-butanol delivered the terminal-selective hydroalkylation product 5a in 47% …
Number of citations: 24 onlinelibrary.wiley.com
S Winston, N Stylianides, AAD Tulloch, JA Wright… - Polyhedron, 2004 - Elsevier
The first pyridine and picoline functionalised N-heterocyclic carbene complexes of nickel are described in this paper. The nature of the isolated complexes is critically dependent on the …
Number of citations: 79 www.sciencedirect.com
WT Zhao, H Meng, JN Lin, W Shu - … Chemie International Edition, 2023 - Wiley Online Library
… After further examination of reaction conditions, the use of NiBr2·dme and rac-L3 in methanol (0.1 M) was selected as the standard conditions for the cross-electrophile coupling at β- …
Number of citations: 9 onlinelibrary.wiley.com
K Nienkemper, VV Kotov, G Kehr, G Erker, R Fröhlich - 2006 - Wiley Online Library
The N,O‐chelate ligands 2‐(iminoethyl)pyridine N‐oxide (2a) and 2‐(iminoethyl)‐6‐isopropylpyridine N‐oxide (2b) were prepared by conventional synthetic routes, the latter involving a …
S Güven - 2019 - publications.rwth-aachen.de
This thesis features practical methods in nickel chemistry to install E-olefins through olefin transposition and to access tri-substituted Z-silyl enol ethers via chain walking under mild …
Number of citations: 3 publications.rwth-aachen.de
R del Río‐Rodríguez, L Blanco… - … A European Journal, 2022 - Wiley Online Library
A nickel‐catalysed reductive cross‐coupling reaction between benzyl sulfonium salts and benzyl bromides is reported. Simple, stable and readily available sulfonium salts have shown …
C Wang, X Wu, H Li, J Qu… - Angewandte Chemie …, 2022 - Wiley Online Library
… The utilization of NiBr2·DME (10 mol%), dtbpy (L1) (20 mol%) in NMP (0.4 M) at 100 C for 12 … The NiBr2·DME showed superior effect over NiCl2·DME (entry 2). The utilization of Ni(COD)…
Number of citations: 8 onlinelibrary.wiley.com

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